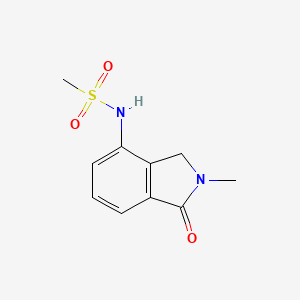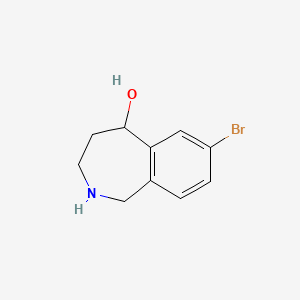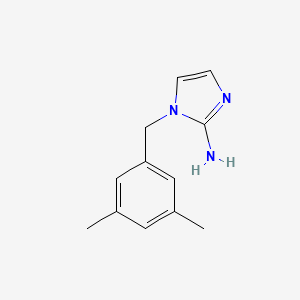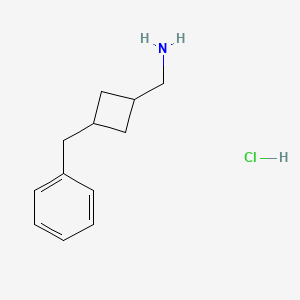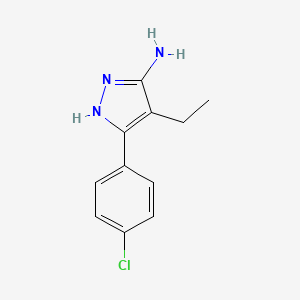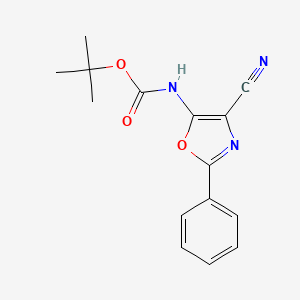
(N-Boc)-Cyclopentylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Boc)-Cyclopentylmethylamine is a chemical compound that features a cyclopentylmethylamine core protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protective group for the amine functionality, making it easier to handle and manipulate during synthetic procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-Boc)-Cyclopentylmethylamine typically involves the protection of cyclopentylmethylamine with a Boc group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Cyclopentylmethylamine+Boc2O→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and yield. The use of heterogeneous catalysts allows for continuous production and easier separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(N-Boc)-Cyclopentylmethylamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield cyclopentylmethylamine.
Substitution: Reaction with electrophiles to introduce new functional groups.
Amidation: Formation of amides by reacting with carboxylic acids or their derivatives.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Amidation: Carboxylic acids or acid chlorides are used, often with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: Cyclopentylmethylamine
Substitution: Various substituted cyclopentylmethylamines
Amidation: Cyclopentylmethylamides
Aplicaciones Científicas De Investigación
(N-Boc)-Cyclopentylmethylamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (N-Boc)-Cyclopentylmethylamine primarily involves its role as a protected amine. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (N-Boc)-Cyclohexylmethylamine
- (N-Boc)-Cyclopropylmethylamine
- (N-Boc)-Cyclobutylmethylamine
Uniqueness
(N-Boc)-Cyclopentylmethylamine is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity and the properties of the final products in which it is incorporated.
Propiedades
Número CAS |
1190927-71-9 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl N-(cyclopentylmethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
KWALSAYHFOCNEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


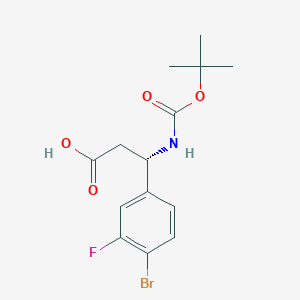
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
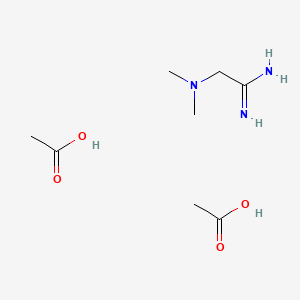

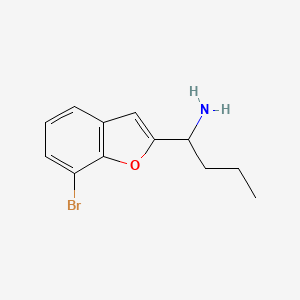
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
